![molecular formula C10H7N5O B15213535 3-phenyl-2H-imidazo[4,5-d]triazin-4-one CAS No. 89608-62-8](/img/structure/B15213535.png)
3-phenyl-2H-imidazo[4,5-d]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of imidazo[4,5-d][1,2,3]triazinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid . Another approach includes the use of electrophilic amination, which has been shown to be effective in synthesizing imidazo[4,5-d][1,2,3]triazinones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure safety and efficiency. For example, the use of safe reagents and controlled reaction conditions is crucial to prevent any hazardous situations during large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrazines: Known for their versatility in organic synthesis and drug development.
Imidazo[2,1-c][1,2,4]triazines: Studied for their bioactive properties and potential therapeutic applications.
Uniqueness
3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
89608-62-8 |
|---|---|
Fórmula molecular |
C10H7N5O |
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
3-phenyl-5H-imidazo[4,5-d]triazin-4-one |
InChI |
InChI=1S/C10H7N5O/c16-10-8-9(12-6-11-8)13-14-15(10)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Clave InChI |
COOFMTJQLGQFOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(N=CN3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


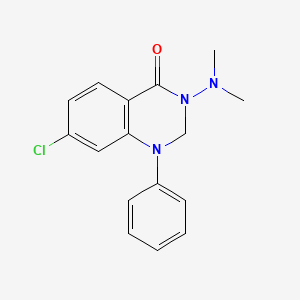
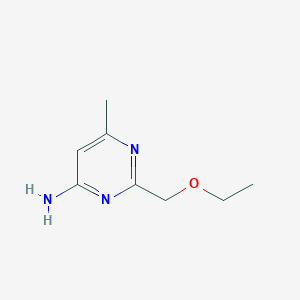
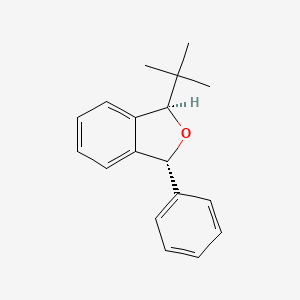

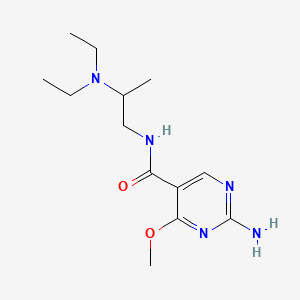
![2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213479.png)
![Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]-](/img/structure/B15213485.png)

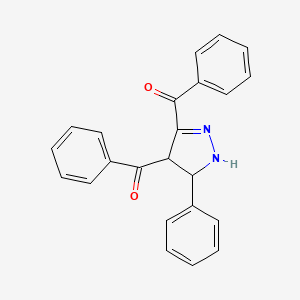
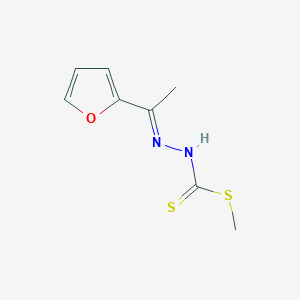

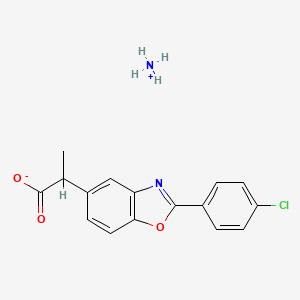
![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)
